While the specific synthesis of 8-(2-Methoxyethylamino)-3-methyl-7-phenacylpurine-2,6-dione is not described in the provided literature, a related compound, 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-di-methyl-3,7-dihydro-1H-purine-2,6-dione dihydrochloride, and several of its 8-alkylamino substituted derivatives were synthesized and their cardiovascular activity was evaluated. [ [] ] The synthesis of similar purine derivatives often involves a multi-step process starting from a pyrimidine precursor and building the purine ring system through a series of chemical reactions. Common reactions include alkylation, amination, and cyclization reactions.
Applications
Potential Therapeutics: Purine derivatives have been explored for their potential as anticancer [ [], [] ], antiviral [ [] ], and anti-inflammatory agents [ [], [] ].
Related Compounds
Linagliptin
Compound Description: Linagliptin, also known as (R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione, is a potent, selective, and long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor. [, , , ] It is marketed under the trade name Tradjenta and is used for treating type 2 diabetes. [, , , ] Linagliptin exhibits superior potency and a longer duration of action compared to other DPP-4 inhibitors. [] It effectively lowers HbA1c levels in both genetic and non-genetic animal models of diabetes. [, ]
BI 1356
Compound Description: BI 1356, chemically identical to Linagliptin [(R)-8-(3-Amino-piperidin-1-yl)-7-but-2-ynyl-3-methyl-1-(4-methyl-quinazolin-2-ylmethyl)-3,7-dihydro-purine-2,6-dione], is a novel DPP-4 inhibitor. [, , , , ] It demonstrates competitive inhibition of DPP-4 with a Ki of 1 nM and significant selectivity over other enzymes. [] BI 1356 is currently under clinical development for type 2 diabetes treatment, holding the potential for once-daily administration. [, ] Preclinical studies in rodent models reveal its ability to improve glycemic control and increase basal glucagon-like peptide-1 (GLP-1) levels. [, ]
Compound Description: This compound is chemically equivalent to Linagliptin and BI 1356. [] It is a potent and selective DPP-4 inhibitor currently undergoing clinical phase IIb trials for the treatment of type 2 diabetes.
Compound Description: This compound, along with its 8-alkylamino substituted derivatives, was synthesized and evaluated for its cardiovascular activity. [] It exhibited strong prophylactic antiarrhythmic activity. []
Compound Description: Identified as an impurity during the Linagliptin synthesis process. [] It was found in the range of 0.05% to 0.15%. [] Its structure was confirmed by IR, NMR, and Mass spectrometry analyses. []
Compound Description: Identified as a process-related impurity during Linagliptin synthesis. [] This compound also appeared in the range of 0.05% to 0.15% and was characterized by IR, NMR, and Mass spectrometry. []
Compound Description: Another process-related impurity observed during the development of Linagliptin. [] Like the previous impurities, it was found in the range of 0.05% to 0.15% and was characterized by IR, NMR, and Mass spectrometry. []
Compound Description: A process impurity arising during Linagliptin synthesis, also found in the range of 0.05% to 0.15% and characterized by IR, NMR, and Mass spectrometry. []
Compound Description: This compound represents another process-related impurity observed during the development of Linagliptin, with a concentration between 0.05% and 0.15%. [] It was characterized by IR, NMR, and Mass spectrometry analyses. []
Compound Description: Identified as a process impurity in the synthesis of Linagliptin. [] It was present in a small amount (0.05% to 0.15%) and characterized using spectroscopic techniques (IR, NMR, and Mass spectrometry). []
Compound Description: This compound is a process-related impurity observed during Linagliptin synthesis. [] It was also found in low amounts and characterized by spectroscopic methods. []
Compound Description: This compound was identified as a potent protein kinase CK2 inhibitor with an IC50 value of 8.5 μM in vitro. [] Its binding mode and structure-activity relationships were investigated through biochemical tests and computer simulations. []
Compound Description: This compound, identified as Linagliptin, is a highly potent, selective, long-acting, and orally bioavailable DPP-4 inhibitor. [] It has shown promising results in lowering blood glucose levels in various animal models and is currently under clinical development for type 2 diabetes treatment. []
Compound Description: This compound is the focus of research on its various solid forms, including amorphous, crystalline, anhydrous, and hydrated forms. [] The research explores the physicochemical properties of these forms and their potential applications in pharmaceutical compositions.
Compound Description: Identified as a potential inhibitor of the Zika virus methyltransferase (MTase), this compound emerged from a structure-based virtual screening of bioactive compounds. [] It exhibits strong interactions with the active site of MTase, as demonstrated by molecular docking, molecular dynamics simulation, and binding affinity calculations. [] These findings suggest its potential as a starting point for developing antiviral drugs against Zika virus infection.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.